Potassium;formaldehyde;naphthalene-2-sulfonate

Descripción general

Descripción

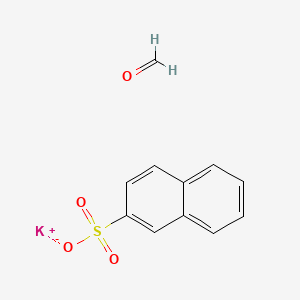

Potassium;formaldehyde;naphthalene-2-sulfonate is a synthetic organic compound composed of a potassium salt of 2-naphthalenesulfonic acid polymerized with formaldehyde. This compound is known for its unique properties and has been widely used in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;formaldehyde;naphthalene-2-sulfonate involves the polycondensation reaction of 2-naphthalenesulfonic acid with formaldehyde. The reaction is typically carried out in an aqueous medium, and the resulting polymer is then neutralized with potassium hydroxide to form the potassium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route. The polycondensation reaction is conducted in large reactors, and the product is purified and dried to obtain the final compound. The process is optimized to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

Potassium;formaldehyde;naphthalene-2-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of naphthalene derivatives.

Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, naphthalene derivatives, and substituted naphthalene compounds.

Aplicaciones Científicas De Investigación

Dispersing Agent in Ceramics

PFNS is effectively used as a dispersant in ceramic manufacturing, particularly in stabilizing raw porcelain gres suspensions. Studies have shown that PFNS enhances the rheological behavior of these suspensions, leading to improved processing and final product quality.

| Parameter | Effect of PFNS |

|---|---|

| Viscosity | Decreased |

| Stability | Increased |

| Flowability | Enhanced |

A study demonstrated that incorporating PFNS into ceramic formulations resulted in a significant reduction in viscosity, allowing for easier handling and shaping during production .

Cleaning Compositions

PFNS is included in cleaning formulations for hard surfaces. Its ability to reduce water spotting and film formation makes it an excellent additive in glass cleaners and other surface cleaning products. The effectiveness of PFNS in these applications is attributed to its surfactant properties, which help in emulsifying oils and dirt .

Wastewater Treatment

PFNS has been investigated for its role in wastewater treatment processes, particularly as a flocculating agent. Its ability to bind with suspended particles enhances sedimentation rates, leading to cleaner effluents. Research indicates that PFNS can significantly improve the removal efficiency of pollutants from wastewater streams .

Toxicity Studies

While PFNS is effective in various applications, its environmental impact has been studied extensively. Research on 2-naphthalene sulfonate (a related compound) indicates potential toxicity to aquatic organisms, raising concerns about bioaccumulation and ecological risks associated with its use .

Dental Plaque Control

A notable application of PFNS is in oral hygiene products aimed at reducing dental plaque. Clinical trials have shown that formulations containing sulfonated naphthalene formaldehyde polymers exhibit significant plaque reduction compared to controls .

- Study Design : In vitro tests involved applying PFNS solutions on pretreated glass slides or extracted human teeth.

- Results : The average percentage of plaque reduction was reported as significantly higher in treated samples.

Agrochemical Formulations

In agriculture, PFNS serves as an effective dispersing agent in pesticide formulations, enhancing the stability and efficacy of active ingredients. It allows for better distribution of chemicals over crops, improving absorption and effectiveness while reducing runoff into surrounding environments .

Mecanismo De Acción

The mechanism of action of Potassium;formaldehyde;naphthalene-2-sulfonate is not fully understood. it is believed that the compound acts as a chelating agent, binding to metals and other ions and preventing them from binding to other molecules. This chelation process can facilitate the synthesis of various compounds and increase the solubility of certain molecules in water.

Comparación Con Compuestos Similares

Similar Compounds

Sodium poly(naphthaleneformaldehyde) sulfonate: This compound is similar in structure and function but uses sodium instead of potassium.

Naphthalenesulfonic acid, methyl-, polymer with formaldehyde, sodium salt: Another similar compound that includes a methyl group and uses sodium.

Uniqueness

Potassium;formaldehyde;naphthalene-2-sulfonate is unique due to its specific potassium salt form, which can offer different solubility and reactivity properties compared to its sodium counterparts. This uniqueness makes it suitable for specific applications where potassium ions are preferred.

Actividad Biológica

Potassium formaldehyde naphthalene-2-sulfonate (PFNS) is a chemical compound that has garnered attention for its biological activity, particularly in aquatic environments. This article provides a detailed examination of its biological effects, including toxicity, biochemical impacts, and potential applications in bioremediation.

Chemical Structure and Properties

PFNS is a sulfonated derivative of naphthalene, which is synthesized through the reaction of naphthalene sulfonic acid with formaldehyde. The resulting compound is characterized by its solubility in water and ability to form complexes with various organic and inorganic substances.

Acute Toxicity

A study focused on the acute toxicity of 2-naphthalene sulfonate (a related compound) was conducted using the fish species Channa punctatus. The research determined the lethal dose (LD50) and observed significant mortality rates at varying concentrations. The LD50 was calculated to be around 0.5 mg/15 g body weight, indicating high toxicity levels. Behavioral changes were also noted, with a complete mortality rate at the highest concentration tested (1.0 mg/15 g) within 96 hours .

Biochemical Impact

The biochemical effects of PFNS were assessed through oxidative stress markers and genotoxicity tests. Key findings include:

- Oxidative Stress : Increased levels of malondialdehyde (MDA), an indicator of lipid peroxidation, were observed after exposure to PFNS. Significant elevations in MDA levels were recorded at 24, 48, and 72 hours post-exposure, peaking at 96 hours before showing signs of recovery by 720 hours .

- Antioxidant Enzyme Activity : Activities of superoxide dismutase (SOD), catalase (CAT), and glutathione-S-transferase (GST) were measured. A notable decrease in SOD and CAT activities was observed after 96 hours, suggesting a compromised antioxidant defense mechanism due to oxidative stress .

Genotoxicity Assessment

Genotoxic effects were evaluated using the micronucleus assay, which revealed a dose-dependent increase in micronucleus frequency among exposed fish. The highest mean frequency was noted at 240 hours post-exposure, indicating significant DNA damage due to PFNS exposure. Recovery trends were observed beyond this period, suggesting potential repair mechanisms in aquatic organisms .

Case Studies on Bioremediation Applications

Recent research has explored the use of PFNS in bioremediation processes. Its properties as a surfactant can enhance microbial degradation of polycyclic aromatic hydrocarbons (PAHs) in contaminated soils. A study demonstrated that bioaugmentation with methylotrophic cultures could achieve up to 90% removal efficiency for certain PAHs when combined with PFNS, highlighting its potential utility in environmental cleanup efforts .

Summary of Findings

The biological activity of potassium formaldehyde naphthalene-2-sulfonate reveals both toxicological concerns and potential applications in bioremediation:

| Parameter | Observation |

|---|---|

| LD50 | ~0.5 mg/15 g body weight |

| Peak MDA Levels | Significant increase at 96 hours |

| SOD Activity Decrease | Up to 46.89% reduction at peak |

| Micronucleus Frequency Increase | Highest at 240 hours |

| Bioremediation Efficiency | Up to 90% removal of PAHs |

Propiedades

IUPAC Name |

potassium;formaldehyde;naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S.CH2O.K/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;1-2;/h1-7H,(H,11,12,13);1H2;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXDQDPANFFBQO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9KO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67828-14-2 | |

| Record name | 2-Naphthalenesulfonic acid, polymer with formaldehyde, potassium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, polymer with formaldehyde, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.